molecular formula C9H24I2N4 B12702775 (5-Guanidinopentyl)trimethylammonium iodide hydriodide CAS No. 93458-18-5

(5-Guanidinopentyl)trimethylammonium iodide hydriodide

Cat. No.: B12702775
CAS No.: 93458-18-5
M. Wt: 442.12 g/mol
InChI Key: UMKDHOWNUYSKIR-UHFFFAOYSA-M
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Description

(5-Guanidinopentyl)trimethylammonium iodide hydriodide is a quaternary ammonium salt with a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Guanidinopentyl)trimethylammonium iodide hydriodide typically involves the reaction of a guanidine derivative with a trimethylammonium compound. One common method is the reaction of 5-guanidinopentylamine with trimethylamine in the presence of hydroiodic acid. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Guanidinopentyl)trimethylammonium iodide hydriodide undergoes various chemical reactions, including:

    Oxidation: The guanidine group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The iodide ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanidine oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different anions.

Scientific Research Applications

Chemistry

In chemistry, (5-Guanidinopentyl)trimethylammonium iodide hydriodide is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a DNA-binding agent. The guanidine group can interact with nucleic acids, making it a candidate for applications in gene therapy and molecular biology.

Medicine

In medicine, this compound is explored for its potential therapeutic properties

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (5-Guanidinopentyl)trimethylammonium iodide hydriodide involves its interaction with molecular targets such as nucleic acids and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their structure and function. This interaction can lead to various biological effects, including modulation of gene expression and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Trimethylammonium iodide: A simpler quaternary ammonium salt with similar properties but lacking the guanidine group.

    Tetramethylammonium iodide: Another quaternary ammonium salt with a different structure and reactivity.

    (Ferrocenylmethyl)trimethylammonium iodide: A compound with a ferrocene group, offering different chemical and biological properties.

Uniqueness

(5-Guanidinopentyl)trimethylammonium iodide hydriodide is unique due to the presence of both the guanidine and trimethylammonium groups. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications that other similar compounds may not be able to achieve.

Properties

CAS No.

93458-18-5

Molecular Formula

C9H24I2N4

Molecular Weight

442.12 g/mol

IUPAC Name

5-(diaminomethylideneamino)pentyl-trimethylazanium;iodide;hydroiodide

InChI

InChI=1S/C9H23N4.2HI/c1-13(2,3)8-6-4-5-7-12-9(10)11;;/h4-8H2,1-3H3,(H4,10,11,12);2*1H/q+1;;/p-1

InChI Key

UMKDHOWNUYSKIR-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCCN=C(N)N.I.[I-]

Origin of Product

United States

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